molecular formula C₁₆H₃₁NO₂Si B1142306 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone CAS No. 117254-07-6

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone

Cat. No.: B1142306
CAS No.: 117254-07-6
M. Wt: 297.51
InChI Key:
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Description

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is a synthetic organic compound that features a cyclopentenone core substituted with tert-butyldimethylsilyloxy and diethylaminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone typically involves multiple steps:

    Formation of the Cyclopentenone Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the tert-Butyldimethylsilyloxy Group: This step often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Addition of the Diethylaminomethyl Group: This can be accomplished through nucleophilic substitution reactions using diethylamine and a suitable leaving group on the cyclopentenone core.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclopentenone core to a cyclopentanol derivative.

    Substitution: The tert-butyldimethylsilyloxy and diethylaminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the diethylaminomethyl group can participate in nucleophilic or electrophilic interactions. The cyclopentenone core provides a versatile scaffold for further modifications.

Comparison with Similar Compounds

Similar Compounds

    4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-enone: Lacks the diethylaminomethyl group.

    2-((Diethylamino)methyl)cyclopent-2-enone: Lacks the tert-butyldimethylsilyloxy group.

    Cyclopent-2-enone: The simplest form, without any substituents.

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is unique due to the presence of both the tert-butyldimethylsilyloxy and diethylaminomethyl groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential use in various research fields.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPOKNWIWRACBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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